2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Description
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is a halogenated aromatic compound featuring a 1,3-dioxolane ring fused to a phenyl group substituted with bromine and chlorine at the 3- and 5-positions, respectively. The 1,3-dioxolane ring is a common protecting group for carbonyl functionalities, enhancing stability during synthetic reactions .
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDCENUEYGQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274763 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230642-94-1 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane structure, which consists of a five-membered ring containing two oxygen atoms. The presence of bromine and chlorine substituents on the phenyl ring contributes significantly to its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₆BrClO₂
- Molar Mass : Approximately 263.52 g/mol
- Structural Features : The compound features a dioxolane ring and halogenated phenyl group, which enhance its reactivity.
The biological activity of 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is attributed to its interaction with various biomolecules. The halogen atoms (bromine and chlorine) can participate in electrophilic reactions, influencing the compound's reactivity and interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that the dioxolane ring may stabilize the compound and facilitate its binding to target molecules.
Antimicrobial Activity
Research has indicated that 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, with an emphasis on Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. In cellular assays, it was found to inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. The cytotoxic effects were assessed using IC₅₀ values, which indicated that 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane possesses comparable potency to established chemotherapeutic agents .
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cell lines. The results showed that the compound induced apoptosis in a dose-dependent manner, with significant reductions in cell viability observed at concentrations as low as 10 µM. Furthermore, molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in cancer progression .
Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial evaluation of various halogenated dioxolanes, including 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound as a lead for developing new antimicrobial agents.
Comparative Analysis
A comparative analysis of similar compounds reveals that the presence of both bromine and chlorine at specific positions on the phenyl ring enhances biological activity. Below is a table summarizing key analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | Bromine and chlorine on phenyl ring | Antimicrobial and anticancer properties |
| 2-(3-Bromophenyl)-1,3-dioxolane | Only bromine substitution | Limited biological activity |
| 2-(4-Chlorophenyl)-1,3-dioxolane | Chlorine on a different position | Potentially different biological effects |
| 2-(3-Bromo-4-chlorophenyl)-1,3-dioxole | Different halogen positioning | Unique reactivity patterns |
Comparison with Similar Compounds
Key Observations :
- Halogen Position and Reactivity : The position of halogens (e.g., bromine at 3- vs. 2-) modulates electronic effects. For example, 2-(2,4-dichlorophenyl)-1,3-dioxolane exhibits potent antifungal activity due to electron-withdrawing Cl groups enhancing interaction with fungal enzymes .
- Functional Group Additions: Ethoxy () or methyl () substituents alter physicochemical properties.
- Non-Halogen Analogues: 2-(2-Furyl)-1,3-dioxolane () demonstrates utility in sustainable chemistry, serving as a protected aldehyde precursor for biobased polymers.
Spectroscopic and Physicochemical Comparisons
NMR Data
The table below contrasts NMR chemical shifts (¹H and ¹³C) for select compounds:
*Note: Direct data for the target compound is unavailable, but analogues suggest aromatic protons resonate near 7.2–7.6 ppm, with dioxolane carbons at ~65–101 ppm.
Stability and Hazard Profiles
- 2-(3-Bromo-5-chloro-4-ethoxyphenyl)-1,3-dioxolane (): Requires storage at 4–8°C; hazard warnings include skin/eye irritation (H315, H319) .
- 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane (): Classified with similar hazards (H335: respiratory irritation) .
- 2-(2,4-Dichlorophenyl)-1,3-dioxolane (): No explicit hazards reported, but chlorine-rich compounds often require careful handling due to toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
